Aerothionin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly from the species Aplysina gerardogreeni . This compound has garnered significant attention due to its potent antimycobacterial and anti-tumor activities . This compound’s unique structure and bioactivity make it a promising candidate for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aerothionin can be synthesized through phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on extraction from marine sponges. The process involves maceration of the freeze-dried and ground sponge with solvents such as hexane, dichloromethane, and ethanol . The dichloromethane extract is then isolated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Aerothionin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromotyrosine moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include thallium(III) trifluoroacetate for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various bromotyrosine derivatives with modified functional groups, which can exhibit different bioactivities .

Scientific Research Applications

Aerothionin has a wide range of scientific research applications, including:

Mechanism of Action

Aerothionin exerts its effects through several molecular targets and pathways. It has been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with essential cellular processes . Additionally, this compound exhibits anti-tumor activity by reducing the viability of cancer cells and inhibiting their proliferation . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely involve interactions with key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Aerothionin is structurally similar to other bromotyrosine derivatives, such as homothis compound and aerophobin-1 . These compounds share similar brominated tyrosine moieties and exhibit comparable bioactivities .

Uniqueness

What sets this compound apart from its similar compounds is its potent activity against multidrug-resistant Mycobacterium tuberculosis and its significant anti-tumor effects . While other bromotyrosine derivatives also exhibit bioactivity, this compound’s unique structure and reactivity make it a particularly promising candidate for further research and development .

Biological Activity

Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly Aplysina species. It has garnered attention for its diverse biological activities, including anticancer, antimycobacterial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data in tables for clarity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Anticancer Activity

- Antimycobacterial Activity

- Neuroprotective Effects

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably:

- HeLa Cells : this compound demonstrated an IC50 value of approximately 29 µM against cervical cancer cells (HeLa) .

- MCF-7 Cells : It also exhibited cytotoxicity towards breast cancer cells (MCF-7) .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

In a study comparing the effects of this compound and its analog Homothis compound on pheochromocytoma cells, both compounds reduced cell viability significantly at concentrations starting from 25 µM, with this compound showing a therapeutic window wider than other tested compounds like Aeroplysinin-1 .

Antimycobacterial Activity

This compound has been identified as having potent antimycobacterial properties. It was effective against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent in treating tuberculosis .

Table 2: Antimycobacterial Activity of this compound

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Drug-resistant M. tuberculosis | Not specified |

Neuroprotective Effects

Recent studies have indicated that this compound can inhibit α-synuclein aggregation, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. However, it was noted that at effective concentrations for α-synuclein inhibition, this compound exhibited toxicity to primary dopaminergic neurons . This dual effect suggests a complex interaction that warrants further investigation.

Table 3: Neuroprotective Activity of this compound

Study on Tumor Cell Lines

In a comprehensive study, researchers evaluated the effects of this compound on various tumor cell lines. The results indicated that while this compound effectively reduced the viability of cancer cells, it also stimulated normal fibroblast viability at lower concentrations (up to 25 µM), highlighting its selective toxicity profile . This suggests potential applications in cancer therapy where minimizing damage to healthy tissues is crucial.

Antimycobacterial Efficacy

Another significant study focused on the antimycobacterial activity of this compound against drug-resistant strains. The results confirmed its efficacy, suggesting that it could serve as a lead compound in developing new treatments for resistant tuberculosis strains .

Discussion

The biological activity of this compound presents a promising avenue for therapeutic development. Its anticancer properties coupled with notable antimycobacterial effects position it as a versatile compound in pharmacology. However, the observed neurotoxicity at effective dosages for neuroprotection necessitates further research to optimize its therapeutic index.

Future Research Directions

- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.

- Safety Profiles : Investigating the long-term effects and potential side effects in vivo.

- Formulation Development : Exploring delivery methods that maximize efficacy while minimizing toxicity.

Properties

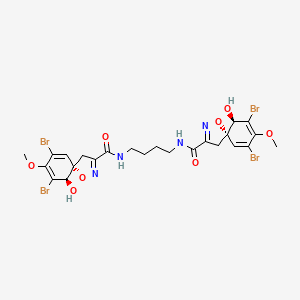

Molecular Formula |

C24H26Br4N4O8 |

|---|---|

Molecular Weight |

818.1 g/mol |

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |

InChI Key |

BJWQSQOWGBUSFC-UWXQAFAOSA-N |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |

Synonyms |

aerothionin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.